BGP-15 can be synthesized through a multi-step chemical process involving the reaction of nicotinic acid derivatives with amidoxime precursors. The synthesis typically involves:
Technical details regarding the synthesis may include specific reaction conditions (temperature, solvent, catalysts) that optimize yield and purity, although these specifics were not detailed in the available literature.
The molecular structure of BGP-15 is characterized by its hydroximic acid moiety and piperidine ring. Its chemical formula is CHNO, and it has a molecular weight of approximately 208.26 g/mol.
BGP-15 participates in several chemical reactions relevant to its biological activity:
The mechanism of action of BGP-15 primarily involves:
These mechanisms underline its potential therapeutic roles in conditions such as heart failure and metabolic syndromes.
Relevant data on melting point or specific heat capacity were not provided in the sources reviewed.
BGP-15 has several scientific applications:
BGP-15 (chemical designation: (Z)-N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide) is a nicotinic amidoxime derivative with the molecular formula C₁₄H₂₂N₄O₂·2HCl and a molecular weight of 351.272 g/mol [1] [4]. This water-soluble small molecule (solubility: 28 mg/mL at 25°C) exhibits multifaceted pharmacological properties, positioning it as a promising candidate for diverse therapeutic applications [1]. Initially conceived as an insulin sensitizer, BGP-15 has demonstrated efficacy in mitigating pathologies ranging from metabolic disorders to chemotherapy-induced complications, largely attributable to its mitochondrial-protective and redox-modulating activities [1] [4].
BGP-15 was discovered and developed by Hungarian researchers at N-Gene Research Laboratories during investigations into heat shock protein inducers [1] [4]. Early research focused on the compound’s ability to enhance cellular stress responses via heat shock factor 1 (HSF-1) acetylation inhibition, thereby increasing heat shock protein 70 (HSP70) expression [1]. This mechanism was linked to improved insulin receptor signaling, prompting its classification as an insulin sensitizer [1]. By the early 2000s, BGP-15 entered Phase II clinical trials for insulin resistance, marking the first systematic evaluation of its clinical potential [4] [7]. Subsequent nonclinical studies revealed additional properties, including poly(ADP-ribose) polymerase (PARP) inhibition and reactive oxygen species (ROS) suppression, expanding its therapeutic scope beyond metabolic diseases [1] [8]. The molecule’s safety profile was established across five human trials involving over 250 participants, with no serious adverse events reported [5].
Global research on BGP-15 spans academic institutions, biotechnology companies, and pharmaceutical partners, reflecting broad interest in its mechanistic versatility. Key developments include:
Table 1: Global Development Status of BGP-15 (2025)
Therapeutic Area | Highest Phase | Key Organizations | Status |
---|---|---|---|
Insulin Resistance | Phase II | N-Gene Research Laboratories | Active |
Familial Dysautonomia | Phase I | Mitochon Technologies | Active |
Duchenne Muscular Dystrophy | Orphan Designation | Sinusventure | Available for Licensing |
Fertility Enhancement | Preclinical/Phase II* | Vitaleon Pharma, University of Adelaide | Advanced Development |
Chemotherapy Neuropathy | Preclinical | Academic Institutions | Discontinued |
*Phase II planned for fertility applications [5] [6]
Research output has surged, with studies elucidating its roles in mitochondrial bioenergetics, oxidative stress reduction, and epigenetic regulation [3] [6] [10]. Notably, Vitaleon Pharma is advancing BGP-15 as a solution to age-related and oxidative infertility, highlighting its potential societal impact amid declining global fertility rates [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7